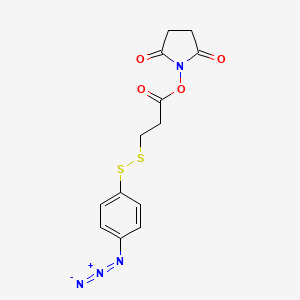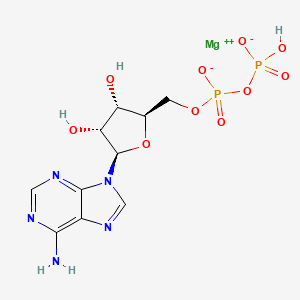
MgAdp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MgADP is a magnesium salt composed of Mg(2+) and ADP(2-) ions in a 1:1 ratio. Magnesium-ADP is a potassium channel activator. It has a role as a potassium channel opener. It contains an ADP(2-). It is a conjugate acid of a MgADP(1-).
Adenosine 5'-(trihydrogen diphosphate). An adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5'-position.
Applications De Recherche Scientifique
Cross-Bridge Kinetics in Muscle Fibers
MgADP plays a crucial role in the kinetics of cross-bridges in muscle fibers, affecting muscle contraction and relaxation. Studies have shown that MgADP influences the rate constants of cross-bridge detachment in both skeletal and cardiac muscles, thereby modulating the mechanical interactions of actomyosin. For instance, the presence of MgADP decreases the sliding velocity of actin filaments on myosins, suggesting its role in reducing the rate of cross-bridge detachment, which could have implications for understanding muscle efficiency and the effects of ischemic conditions on cardiac muscle function (Yamashita et al., 1994).
Enzyme Activity and Regulation
MgADP is also significant in the context of enzyme regulation, particularly in ATP synthase activity. The ε subunit of ATP synthase from Bacillus subtilis has been shown to relieve MgADP inhibition, suggesting a regulatory mechanism that prevents the entrapment of inhibitory MgADP at catalytic sites, thus ensuring the continuation of catalysis (Mizumoto et al., 2013). This finding underscores the complexity of ATP synthase regulation and the role of MgADP in modulating enzyme activity.
Molecular Mechanisms in Biochemical Processes
The interaction of MgADP with proteins such as creatine kinase and nitrogenase highlights its role in biochemical processes, including energy transfer and nitrogen fixation. For example, the binding of MgADP to creatine kinase and its effects on the enzyme's conformation and activity have been studied to understand the biochemical basis of energy metabolism (Milner-White & Rycroft, 1977). Additionally, the kinetics of MgADP dissociation from nitrogenase components provides insights into the rate-limiting steps for substrate reduction, essential for understanding nitrogen fixation mechanisms (Thorneley & Lowe, 1983).
Propriétés
Numéro CAS |
20310-60-5 |
|---|---|
Nom du produit |
MgAdp |
Formule moléculaire |
C10H13MgN5O10P2 |
Poids moléculaire |
449.49 g/mol |
Nom IUPAC |
magnesium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1 |
Clé InChI |
SVSKFMJQWMZCRD-MCDZGGTQSA-L |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |
Synonymes |
5'-Pyrophosphate, Adenosine Adenosine 5' Pyrophosphate Adenosine 5'-Pyrophosphate Adenosine Diphosphate Adenosine Pyrophosphate ADP ADP, Magnesium Diphosphate, Adenosine Magnesium ADP MgADP Pyrophosphate, Adenosine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



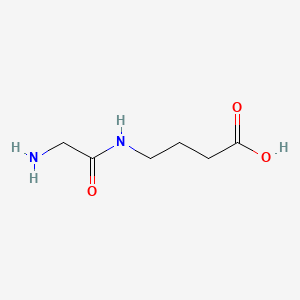

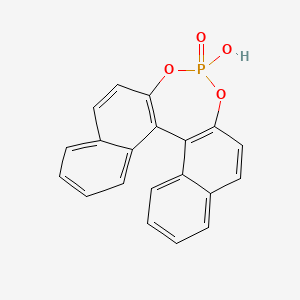

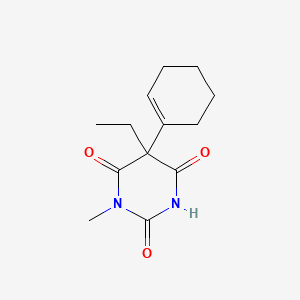


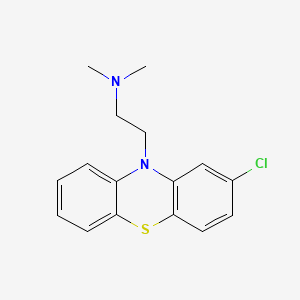


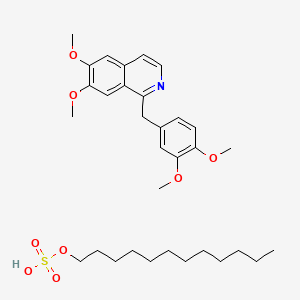
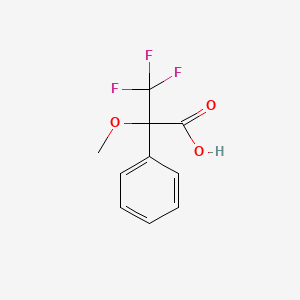
![(1s,2r,5r)-5-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol](/img/structure/B1197122.png)
